molecular formula C9H22ClN3O2S B1402615 4-(2-Amino-ethyl)-piperidine-1-sulfonic acid dimethylamide hydrochloride CAS No. 1361111-23-0

4-(2-Amino-ethyl)-piperidine-1-sulfonic acid dimethylamide hydrochloride

Cat. No. B1402615
M. Wt: 271.81 g/mol
InChI Key: JUWAHYLLBIRRBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amines are a significant class of organic compounds that can be alkyl-substituted or aryl-substituted . They are often used as starting materials for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of an amine with a carboxylic acid or its derivative . The exact synthesis process for “4-(2-Amino-ethyl)-piperidine-1-sulfonic acid dimethylamide hydrochloride” is not available in the sources I found.


Chemical Reactions Analysis

Amines can undergo a variety of chemical reactions, including alkylation, acylation, and sulfonation . The specific reactions that “4-(2-Amino-ethyl)-piperidine-1-sulfonic acid dimethylamide hydrochloride” can undergo are not available in the sources I found.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. These properties can include melting point, boiling point, solubility, and reactivity . The specific properties for “4-(2-Amino-ethyl)-piperidine-1-sulfonic acid dimethylamide hydrochloride” are not available in the sources I found.

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • Nazarov and Kuznetsova (1954) explored the synthesis of heterocyclic compounds, including derivatives of tetrahydro-γ-thiopyrones, providing foundational knowledge for the chemical manipulation and synthesis of compounds like 4-(2-Amino-ethyl)-piperidine-1-sulfonic acid dimethylamide hydrochloride (Nazarov & Kuznetsova, 1954).
    • In a study on metal ion-promoted alkylamination, Matsuoka et al. (1981) investigated the reaction of 1-amino-4-acylaminoanthraquinones with piperidine, shedding light on the roles of α-substituents and metal salts in such reactions (Matsuoka et al., 1981).
  • Biological Activities and Applications :

    • Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluated them as anticancer agents. This research highlights the potential of piperidine derivatives in cancer treatment (Rehman et al., 2018).
    • Briganti, Scozzafava, and Supuran (1997) explored the antifungal properties of sulfonylamido derivatives of aminoglutethimide, including their copper(II) complexes. This study provides insight into the application of such compounds in antifungal treatments (Briganti et al., 1997).
  • Corrosion Inhibition :

    • Mazumder et al. (2018) discovered that polymeric inhibitors containing amino acid residues, including ethyl ester hydrochloride of l-methionine, showed high inhibition efficiency against mild steel corrosion in hydrochloric acid medium. This illustrates the use of piperidine derivatives in materials science, particularly in corrosion inhibition (Mazumder et al., 2018).
  • Pharmaceutical Applications :

    • The enantioselective synthesis of the NMDA 2B receptor antagonist Ro 67-8867, as described by Scalone and Waldmeier (2003), is a notable example of the pharmaceutical application of piperidine derivatives, particularly in the treatment of acute ischemic stroke (Scalone & Waldmeier, 2003).

Safety And Hazards

The safety and hazards of a compound depend on its physical and chemical properties. Proper handling and storage are important to ensure safety . The specific safety and hazard information for “4-(2-Amino-ethyl)-piperidine-1-sulfonic acid dimethylamide hydrochloride” is not available in the sources I found.

properties

IUPAC Name

4-(2-aminoethyl)-N,N-dimethylpiperidine-1-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N3O2S.ClH/c1-11(2)15(13,14)12-7-4-9(3-6-10)5-8-12;/h9H,3-8,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUWAHYLLBIRRBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Amino-ethyl)-piperidine-1-sulfonic acid dimethylamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2-Amino-ethyl)-piperidine-1-sulfonic acid dimethylamide hydrochloride
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4-(2-Amino-ethyl)-piperidine-1-sulfonic acid dimethylamide hydrochloride
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4-(2-Amino-ethyl)-piperidine-1-sulfonic acid dimethylamide hydrochloride

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